molecular formula C13H19NO2 B1405352 (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate CAS No. 1624262-12-9

(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate

Cat. No. B1405352
CAS RN: 1624262-12-9
M. Wt: 221.29 g/mol
InChI Key: NNGYRBYTTXSWKA-SNVBAGLBSA-N
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Description

“(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate” is a specific organic compound. It belongs to the class of compounds known as azabicyclo nonanes . These compounds are characterized by a structure that includes a nitrogen atom and forms a bicyclic structure .


Synthesis Analysis

The synthesis of such compounds often involves catalytic cycloaddition reactions . For example, a [6π+2π]-cycloaddition of terminal alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate has been performed in the presence of a new three-component catalytic system, Co (acac) 2 (dppe)/Zn/ZnI 2, to obtain previously unknown fluorenylmethyl 9-azabicyclo .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by analysis of one- and two-dimensional (1H, 13C, DEPT 13C, COSY, NOESY, HSQC, HMBC) NMR spectra .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Constrained Peptidomimetic Acids : (S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate is utilized in the synthesis of azabicycloalkane amino acids, which are important dipeptide mimetics in peptide-based drug discovery. This involves the synthesis of diastereomers, useful for solid-phase synthesis (Mandal et al., 2005).

  • Molecular Structures and Conformations : Research on molecular structures and conformations of related 3-azabicyclononanes has been conducted, highlighting their crystallization, chair-chair conformation, and molecular geometry. This research contributes to understanding the structural aspects of similar compounds (Kumaran et al., 1999).

  • Synthesis of Cyclic Amino Acid Esters : The compound has been synthesized as a cyclic amino acid ester, characterized by spectroscopy and crystallography. Understanding its synthesis and structure provides insights into its applications in chemical synthesis (Moriguchi et al., 2014).

Chemical Reactions and Properties

  • Synthesis of 3-Substituted 3-Azabicyclo[3.3.1]nonan-9-amines : The compound has been used to synthesize 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which are further converted into amides, Schiff bases, and isothiocyanates, demonstrating its versatility in chemical reactions (Moskalenko et al., 2011).

  • Condensation Reactions with Nucleophiles : It has been involved in condensation reactions with different nitrogen-containing nucleophiles, leading to the formation of various heterocyclic compounds. This showcases its reactivity and utility in creating diverse chemical structures (Moskalenko & Boev, 2009).

Applications in Catalysis and Synthesis

  • Cobalt(I)-Catalyzed Cycloaddition Reactions : The compound plays a role in Cobalt(I)-catalyzed cycloaddition reactions, leading to the synthesis of new heterofunctional structures. This is crucial for exploring new methods in catalytic synthesis (Kadikova et al., 2021).

  • Enantioselective Synthesis in Oxidation of Alcohols : It has been used in the enantioselective synthesis of bi- and tricyclic 9-oxabispidines, which act as chiral ligands in catalytic reactions, particularly in the oxidation of secondary alcohols (Breuning et al., 2009).

properties

IUPAC Name

tert-butyl (5S)-9-azabicyclo[3.3.1]nona-1,3-diene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4,6-7,10H,5,8-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYRBYTTXSWKA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCCC1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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